molecular formula C10H8N4S B1436435 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 83515-26-8

6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B1436435
CAS No.: 83515-26-8
M. Wt: 216.26 g/mol
InChI Key: LUORUVIRDVFHRU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol plays a significant role in biochemical reactions, particularly as an iron chelator. It interacts with iron ions, forming stable complexes that can influence various biochemical pathways. The compound has been shown to selectively bind to ferrous ions (Fe²⁺) rather than ferric ions (Fe³⁺), which can modulate iron availability in biological systems . This interaction is crucial in regulating iron-dependent processes such as DNA synthesis, cell respiration, and enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exhibit antiproliferative activity against various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . The compound induces cell cycle arrest at the G1 phase and promotes apoptosis through the mitochondrial pathway. This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2 . Additionally, the compound influences cell signaling pathways and gene expression, contributing to its cytotoxic effects on cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to ferrous ions, reducing their availability for cellular processes that require iron. This binding disrupts iron-dependent enzymes and proteins, leading to impaired cellular functions . The compound also induces oxidative stress by generating reactive oxygen species, which further contributes to its cytotoxic effects. Additionally, it modulates gene expression by influencing transcription factors and signaling pathways involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard storage conditions, maintaining its biochemical activity over extended periods In vitro studies have shown that the compound’s antiproliferative effects are dose- and time-dependent, with significant apoptosis observed within 24 to 48 hours of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to iron homeostasis. It interacts with enzymes and cofactors that regulate iron metabolism, influencing metabolic flux and metabolite levels . The compound’s ability to chelate iron ions can disrupt iron-dependent metabolic processes, leading to altered cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its affinity for iron ions and its ability to form stable complexes with biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with iron-dependent enzymes and proteins . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular distribution is essential for its role in modulating cellular processes and inducing apoptosis.

Preparation Methods

The synthesis of 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common synthetic route starts with the Sandmeyer reaction of 2-methyl aniline to produce 7-methyl isatin. This intermediate is then brominated using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-methyl isatin . Further steps involve cyclization and thiolation to form the final product .

Chemical Reactions Analysis

6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be compared with other triazinoindole derivatives, such as:

The uniqueness of this compound lies in its specific binding affinity for ferrous ions and its lower cytotoxicity against normal cells compared to other iron chelators .

Properties

IUPAC Name

6-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-5-3-2-4-6-7(5)11-9-8(6)13-14-10(15)12-9/h2-4H,1H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUORUVIRDVFHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356519
Record name STK508880
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83515-26-8
Record name STK508880
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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